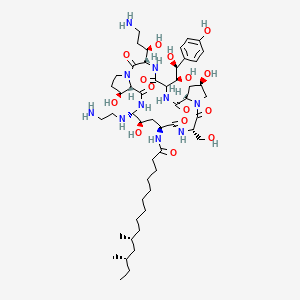![molecular formula C9H4FNS B13015805 6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)
6-Fluorobenzo[b]thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4FNS It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 6th position and a cyano group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with fluorine at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
6-Fluorobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine substitution, which can affect its chemical reactivity and biological activity.
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group, leading to different chemical properties and applications.
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile:
Uniqueness: 6-Fluorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H4FNS |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H |
InChI Key |
PIFRBKATBALDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)

![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)






![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
